molecular formula C6H10BrN3 B1277820 3-(4-bromo-1H-pyrazol-1-yl)propan-1-amine CAS No. 1000802-70-9

3-(4-bromo-1H-pyrazol-1-yl)propan-1-amine

Cat. No. B1277820
M. Wt: 204.07 g/mol
InChI Key: UMQTYNMMQRQZLZ-UHFFFAOYSA-N
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Description

3-(4-bromo-1H-pyrazol-1-yl)propan-1-amine is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are heterocyclic aromatic organic compounds characterized by a 5-membered ring with two adjacent nitrogen atoms. The presence of a bromine atom and an amine group in the compound suggests potential reactivity and a variety of applications in chemical synthesis and pharmacology.

Synthesis Analysis

The synthesis of pyrazole derivatives can be achieved through various methods. One such method is the L-proline-catalyzed multicomponent domino reaction, which is an efficient way to assemble densely functionalized pyrazoles. This method involves the creation of multiple bonds, including C–C, C–N, and C–O bonds, through a sequence of reactions such as hydrazone formation, cyclocondensation, and Michael addition . Although the specific synthesis of 3-(4-bromo-1H-pyrazol-1-yl)propan-1-amine is not detailed in the provided papers, similar synthetic strategies could potentially be adapted for its production.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often analyzed using computational methods such as density functional theory (DFT). Vibrational spectra and HOMO-LUMO analysis provide insights into the electronic properties of the molecule. For instance, the HOMO (Highest Occupied Molecular Orbital) is typically localized over the entire molecule, indicating potential sites for electron donation, while the LUMO (Lowest Unoccupied Molecular Orbital) localization suggests sites for electron acceptance . These properties are crucial for understanding the reactivity and interaction of the compound with other molecules.

Chemical Reactions Analysis

Pyrazole derivatives are known to participate in various chemical reactions. The presence of an amine group in 3-(4-bromo-1H-pyrazol-1-yl)propan-1-amine suggests that it could undergo reactions typical for amines, such as alkylation or acylation. Additionally, the bromine atom could be a site for further functionalization through nucleophilic substitution reactions. The compound's reactivity could also be exploited in the synthesis of more complex molecules, as demonstrated by the intermolecular C-H amination of pyrazolones, which could be a relevant reaction for modifying the pyrazole core .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of substituents like bromine and the amine group can affect these properties. For example, the introduction of a bromine atom can increase the molecular weight and potentially decrease the solubility in water. The amine group, on the other hand, could increase solubility due to its potential to form hydrogen bonds. The specific properties of 3-(4-bromo-1H-pyrazol-1-yl)propan-1-amine would need to be determined experimentally.

Scientific Research Applications

Synthesis and Modification of Polymers

Radiation-induced polyvinyl alcohol/acrylic acid hydrogels were modified through a condensation reaction with various amines, including 3-(4-bromo-1H-pyrazol-1-yl)propan-1-amine, leading to amine-treated polymers. These modified polymers exhibited increased swelling and thermal stability, showing promise for medical applications due to their enhanced antibacterial and antifungal activities (Aly & El-Mohdy, 2015).

Synthesis of Pyrazole Derivatives

In the synthesis of various pyrazole derivatives, 3-(4-bromo-1H-pyrazol-1-yl)propan-1-amine plays a role in forming structurally diverse compounds. For instance, it is used in the synthesis of 4-(pyrazol-1-yl)carboxanilides, which are active as inhibitors of canonical transient receptor potential channels (Obermayer, Glasnov, & Kappe, 2011).

Supramolecular Chemistry

Pyrazole Schiff bases, including derivatives of 3-(4-bromo-1H-pyrazol-1-yl)propan-1-amine, are used in the synthesis of compounds with significant supramolecular architectures. These compounds have been found to exhibit potential antibacterial properties, highlighting their importance in medicinal chemistry (Feng, Guo, Sun, & Zhao, 2018).

Catalysis and Polymerization

3-(4-bromo-1H-pyrazol-1-yl)propan-1-amine is also involved in the synthesis of coordination complexes. For example, cobalt(II) complexes containing derivatives of this compound have shown significant activity in the polymerization of methyl methacrylate, leading to the production of high molecular weight polymers (Shin, Ahn, Jung, Nayab, & Lee, 2016).

Antibacterial and Antifungal Agents

Novel coordination complexes using 3-(4-bromo-1H-pyrazol-1-yl)propan-1-amine as a ligand have demonstrated potent antibacterial and antifungal properties. These complexes are promising candidates for the development of new antimicrobial agents (Draoui, Radi, Tanan, Oulmidi, Miras, Benabbes, Ouahhoudo, Mamri, Rotaru, & Garcia, 2022).

Safety And Hazards

The compound “3-(4-bromo-1H-pyrazol-1-yl)propan-1-amine” is classified as an irritant . Other safety and hazard information is not explicitly mentioned in the search results.

properties

IUPAC Name

3-(4-bromopyrazol-1-yl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10BrN3/c7-6-4-9-10(5-6)3-1-2-8/h4-5H,1-3,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMQTYNMMQRQZLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1CCCN)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-bromo-1H-pyrazol-1-yl)propan-1-amine

CAS RN

1000802-70-9
Record name 3-(4-bromo-1H-pyrazol-1-yl)propan-1-amine
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